![molecular formula C7H7NO3 B159595 4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium CAS No. 139645-22-0](/img/structure/B159595.png)
4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as MDP and has been used in various studies due to its unique properties. MDP is a heterocyclic organic compound that contains a pyridine ring and a dioxolane ring.
Mécanisme D'action
The mechanism of action of MDP is not fully understood. However, it is believed that MDP acts as a nucleophile and reacts with electrophilic compounds to form a covalent bond. This reaction can lead to the formation of new compounds that have different properties than the original compounds.
Biochemical and Physiological Effects:
MDP has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties that can protect cells from oxidative damage. MDP has also been shown to have anti-inflammatory properties that can reduce inflammation in the body. Furthermore, MDP has been shown to have neuroprotective properties that can protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
MDP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Furthermore, MDP has a high purity that can be easily analyzed using various analytical techniques. However, MDP has some limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. Furthermore, MDP has limited solubility in water, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the research of MDP. One potential direction is the development of new drugs based on the structure of MDP. Another potential direction is the investigation of the mechanism of action of MDP. Furthermore, the potential therapeutic properties of MDP can be further explored in various disease models. Finally, the synthesis of new derivatives of MDP can be investigated to improve its properties and potential applications.
Conclusion:
In conclusion, MDP is a unique compound that has gained significant attention in the field of scientific research. Its unique properties have made it a valuable tool in various chemical reactions, drug development, and disease research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MDP have been discussed in this paper.
Applications De Recherche Scientifique
MDP has been extensively used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds. MDP has also been used as a catalyst in various chemical reactions. Furthermore, MDP has been used in the development of new drugs due to its potential therapeutic properties.
Propriétés
Numéro CAS |
139645-22-0 |
|---|---|
Formule moléculaire |
C7H7NO3 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
4-methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium |
InChI |
InChI=1S/C7H7NO3/c1-5-7-6(10-4-11-7)2-3-8(5)9/h2-3H,4H2,1H3 |
Clé InChI |
MUPXTXBZCYMMFR-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=CC2=C1OCO2)[O-] |
SMILES canonique |
CC1=[N+](C=CC2=C1OCO2)[O-] |
Synonymes |
1,3-Dioxolo[4,5-c]pyridine, 4-methyl-, 5-oxide |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


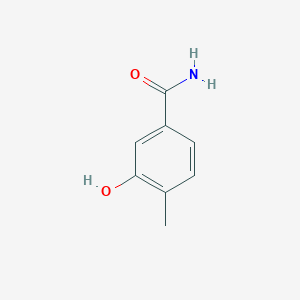
![(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one](/img/structure/B159515.png)
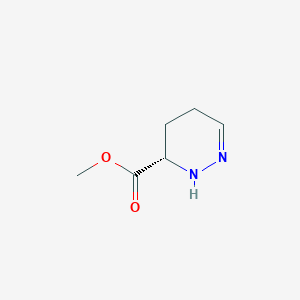
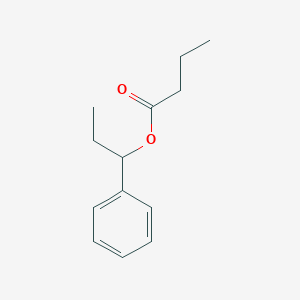
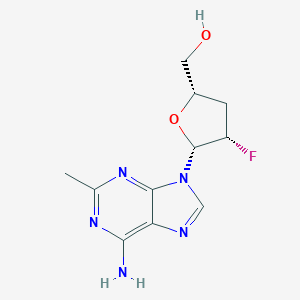
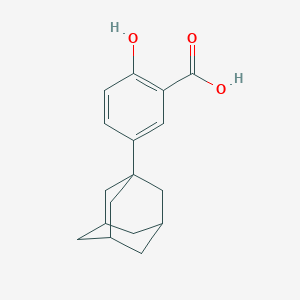

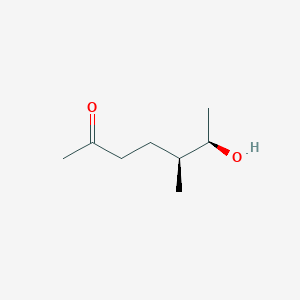

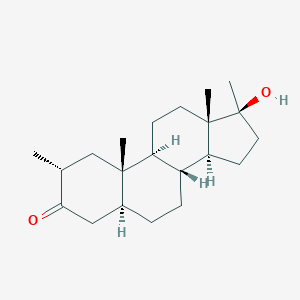
![(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one](/img/structure/B159529.png)

